![molecular formula C9H12O2 B13809825 (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,6R,7S)-3-oxatricyclo[52102,6]decan-4-one is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by subsequent functional group transformations to introduce the oxo and tricyclic moieties.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
In chemistry, (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
作用机制
The mechanism of action of (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-3,5-dione
- (1R,2S,6R,7S)-4,4-dimethyl-3,5-dioxo-8-azatricyclo[5.2.1.02,6]decane-9-one
Uniqueness
Compared to similar compounds, (1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one stands out due to its specific tricyclic structure and the presence of an oxo group. This unique combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one |
InChI |
InChI=1S/C9H12O2/c10-8-4-7-5-1-2-6(3-5)9(7)11-8/h5-7,9H,1-4H2/t5-,6+,7+,9-/m0/s1 |
InChI 键 |
BIASPHNGXKFEPM-SZACMFPPSA-N |
手性 SMILES |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2OC(=O)C3 |
规范 SMILES |
C1CC2CC1C3C2OC(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)

![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)
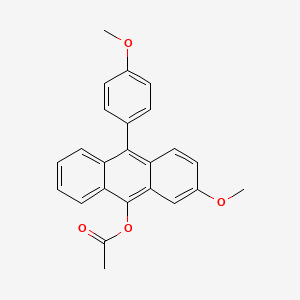

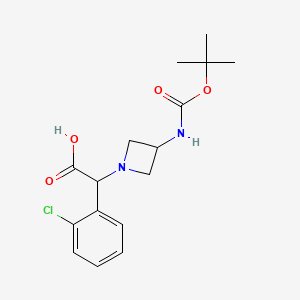
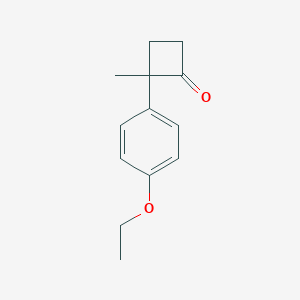
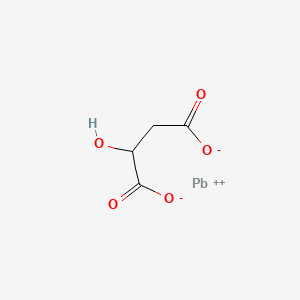
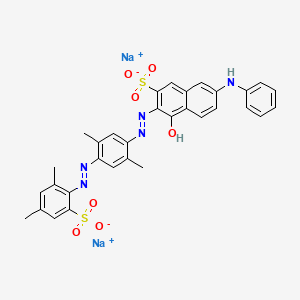
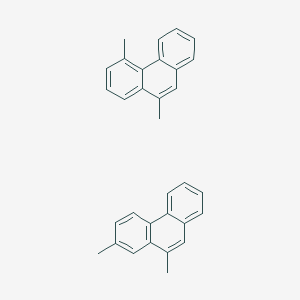

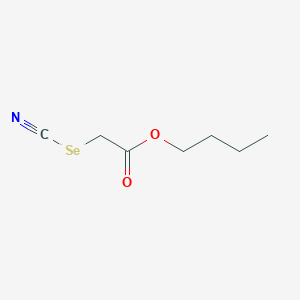
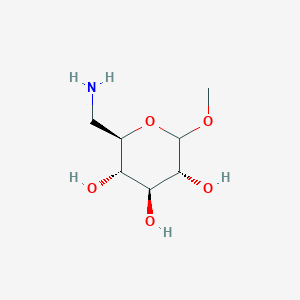
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
